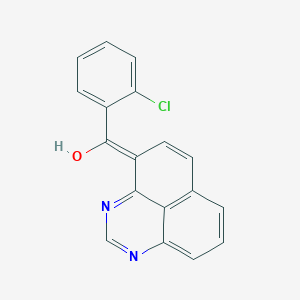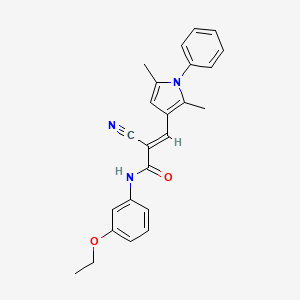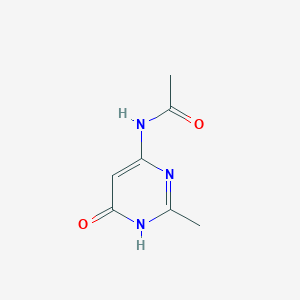
(2-chlorophenyl)(1H-perimidin-9-yl)methanone
Descripción general
Descripción
(2-chlorophenyl)(1H-perimidin-9-yl)methanone is a chemical compound with potential applications in scientific research. It is a synthetic molecule that has been synthesized through various methods and has been found to exhibit interesting biochemical and physiological effects. In
Mecanismo De Acción
The exact mechanism of action of (2-chlorophenyl)(1H-perimidin-9-yl)methanone is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways.
Biochemical and Physiological Effects:
(2-chlorophenyl)(1H-perimidin-9-yl)methanone has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been found to exhibit antioxidant properties by scavenging free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (2-chlorophenyl)(1H-perimidin-9-yl)methanone in lab experiments is its potential antimicrobial and anticancer activity. It may also be useful in studying the mechanisms of inflammation and oxidative stress. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to interpret results.
Direcciones Futuras
There are several future directions for research on (2-chlorophenyl)(1H-perimidin-9-yl)methanone. One direction is to further investigate its potential antimicrobial and anticancer activity and to determine its efficacy in vivo. Another direction is to study its effects on inflammation and oxidative stress in various disease models. Additionally, it may be useful to investigate the structure-activity relationship of this compound to identify more potent analogs.
Aplicaciones Científicas De Investigación
(2-chlorophenyl)(1H-perimidin-9-yl)methanone has potential applications in scientific research. It has been found to exhibit antimicrobial activity against various bacterial strains. It has also been found to inhibit the growth of cancer cells in vitro. Additionally, it has been found to exhibit anti-inflammatory and antioxidant properties.
Propiedades
IUPAC Name |
(Z)-(2-chlorophenyl)-perimidin-4-ylidenemethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2O/c19-14-6-2-1-5-12(14)18(22)13-9-8-11-4-3-7-15-16(11)17(13)21-10-20-15/h1-10,22H/b18-13- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWHFPFMWNOLID-AQTBWJFISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=C2C=CC3=C4C2=NC=NC4=CC=C3)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C(=C/2\C=CC3=C4C2=NC=NC4=CC=C3)/O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methanone, (2-chlorophenyl)1H-perimidin-9-yl- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)imino]-7-hydroxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B3727524.png)
![5,5-dimethyl-5,6-dihydrotetrazolo[1,5-c]quinazoline](/img/structure/B3727539.png)
![5-(1,3-benzodioxol-5-yl)-5,6-dihydrotetrazolo[1,5-c]quinazoline](/img/structure/B3727549.png)
![8-(4-fluorophenyl)-9-(4-methoxyphenyl)-4,9-dihydrotetrazolo[1',5':1,2]pyrimido[4,5-d]pyridazin-5-ol](/img/structure/B3727552.png)

![N-(4-methoxyphenyl)-N''-(4-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2-yl)guanidine](/img/structure/B3727561.png)
![N-(6-{[(4-chlorophenyl)thio]methyl}-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-phenylguanidine](/img/structure/B3727569.png)
![5-[(5-bromo-1H-indol-3-yl)methylene]-3-phenyl-2,4-imidazolidinedione](/img/structure/B3727577.png)
![3-(5-bromo-2-thienyl)-6-ethylisoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B3727592.png)
![8,9-bis(4-fluorophenyl)-4,9-dihydrotetrazolo[1',5':1,2]pyrimido[4,5-d]pyridazin-5-ol](/img/structure/B3727597.png)

![2-amino-4-(3-bromophenyl)-1,4-dihydro-6H-[1,3,5]triazino[2,1-b]quinazolin-6-one](/img/structure/B3727605.png)

![3-[(4-hydroxyphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B3727621.png)